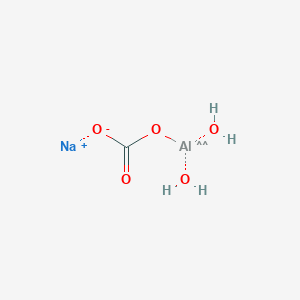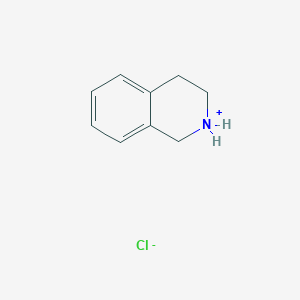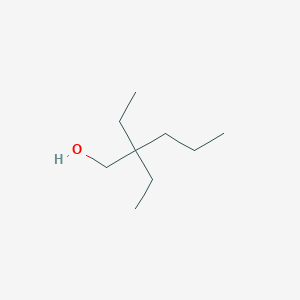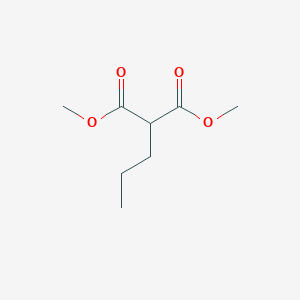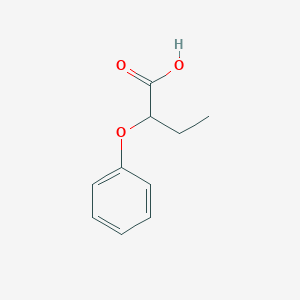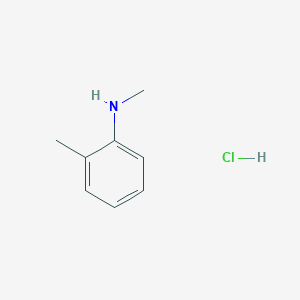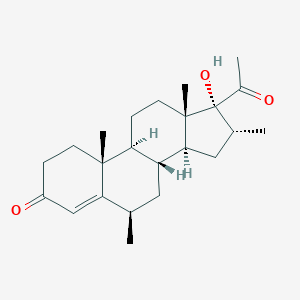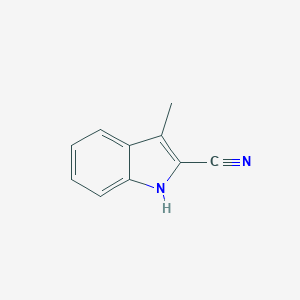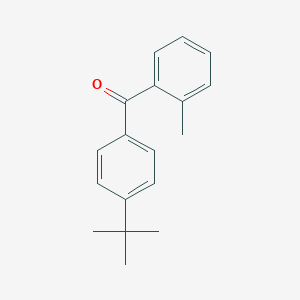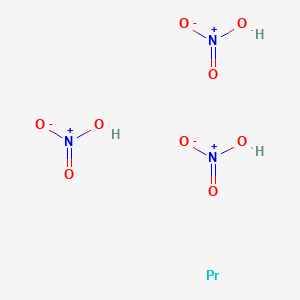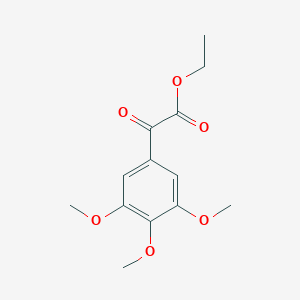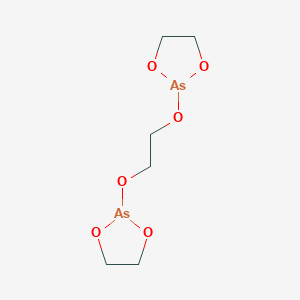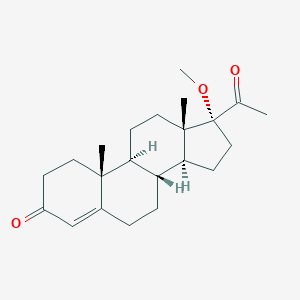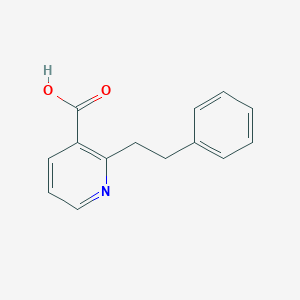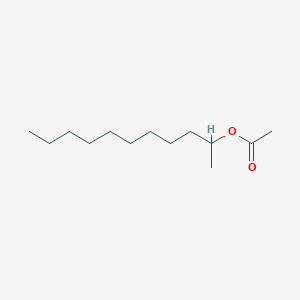
2-Undecanol, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecanol, acetate is a chemical compound with the molecular formula C13H26O2. It is an ester of 2-Undecanol and acetic acid. This compound is widely used in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Sensory Eye Irritation Research
- 2-Undecanol, acetate has been studied for its effects on acute human mucosal irritation, specifically eye irritation. Research indicated that 1-undecanol, a related compound, is one of the shortest homologs that failed to produce eye irritation under certain conditions, suggesting a biological cut-off where the molecule lacks the necessary size or structure to trigger irritation (Cometto-muñiz, Cain, & Abraham, 2005).
Olfactory Properties
- Studies on the olfactory properties of compounds related to 2-undecanol, acetate, such as undecan-x-ones and undecan-x-ols, show that they have pleasant, fruity, and herbaceous odors. These compounds are used in flavor and fragrance applications due to their food-like odors (Gibka & Gliński, 2008).
Analytical Chemistry Applications
- In analytical chemistry, 1-undecanol (a related compound) is used in methods like dispersive solid–liquid microextraction for the determination of insecticides in rice. This demonstrates its utility in enhancing analytical techniques for sensitive and accurate measurements (Xue et al., 2018).
Polymerization Research
- Research into the emulsion polymerization of 2-hydroxyethyl methacrylate with related compounds to 2-undecanol, acetate, like 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, has been conducted. Such studies are vital for developing new biomaterials and drug delivery systems (Nita, Chiriac, & Nistor, 2011).
Material Synthesis
- The compound has been used in the synthesis of materials like 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], a conventional initiator for grafting polymers from gold surfaces. This indicates its role in advanced material synthesis and surface chemistry (Belegrinou et al., 2010).
Environmental Applications
- In environmental applications, methods involving 1-undecanol have been developed for determining aluminum in water samples. This reflects the role of related compounds in environmental monitoring and analysis (Rezaee et al., 2010).
Propiedades
Número CAS |
14936-67-5 |
|---|---|
Nombre del producto |
2-Undecanol, acetate |
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
undecan-2-yl acetate |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12(2)15-13(3)14/h12H,4-11H2,1-3H3 |
Clave InChI |
HABRKYMFOVMIBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)OC(=O)C |
SMILES canónico |
CCCCCCCCCC(C)OC(=O)C |
Otros números CAS |
14936-67-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



